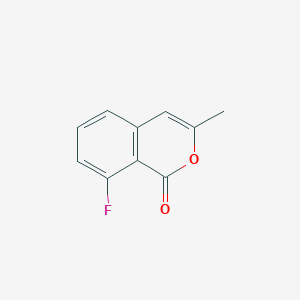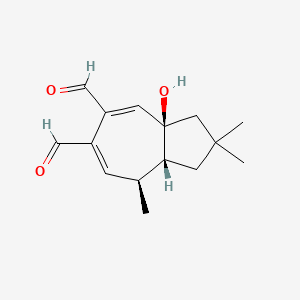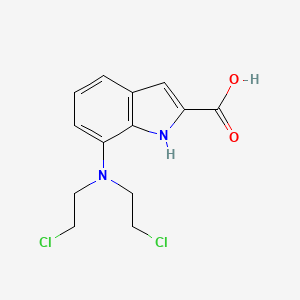
Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- is a complex organic compound belonging to the indole family, characterized by its unique structure and potential applications in various scientific fields. This compound features an indole ring system substituted with a carboxylic acid group at the 2-position and a bis(2-chloroethyl)amino group at the 7-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with indole-2-carboxylic acid as the starting material.
Substitution Reaction: The indole-2-carboxylic acid undergoes a nucleophilic substitution reaction with bis(2-chloroethyl)amine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, using a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The temperature is maintained at around 50-70°C, and the reaction is monitored until completion.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is synthesized using a batch process to ensure consistency and quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Scale-Up: The process is scaled up to produce larger quantities, with careful control of reaction parameters to maintain product quality.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or amine.
Substitution: Substitution reactions at the indole ring or the amino group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indole-2-carboxylic acid derivatives with oxidized functional groups.
Reduction Products: Derivatives with reduced carboxylic acid groups, such as indole-2-carboxylic acid alcohol or amine.
Substitution Products: Various substituted indole derivatives based on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as HIV-1 integrase strand transfer inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The bis(2-chloroethyl)amino group interacts with specific enzymes or receptors in biological systems.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
Indole-2-carboxylic acid derivatives: Various derivatives with different substituents at the indole ring.
Uniqueness: Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indole derivatives.
Propiedades
Número CAS |
731-76-0 |
|---|---|
Fórmula molecular |
C13H14Cl2N2O2 |
Peso molecular |
301.16 g/mol |
Nombre IUPAC |
7-[bis(2-chloroethyl)amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-9-8-10(13(18)19)16-12(9)11/h1-3,8,16H,4-7H2,(H,18,19) |
Clave InChI |
NXEJUQMSIFIXKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N(CCCl)CCCl)NC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
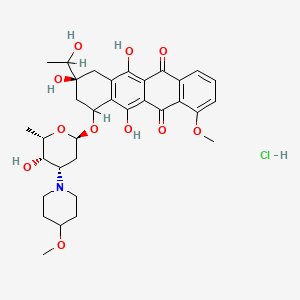
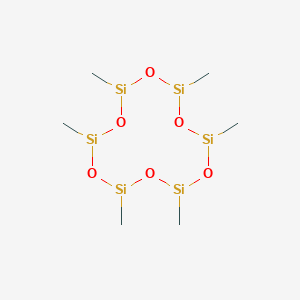
![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)

![methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate](/img/structure/B15347915.png)
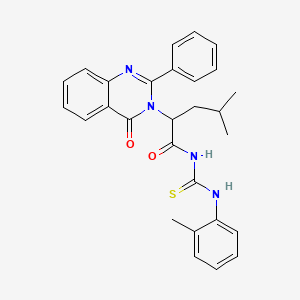
![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
